An In-depth Technical Guide to Trichloroacetyl Chloride-13C2
An In-depth Technical Guide to Trichloroacetyl Chloride-13C2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of Trichloroacetyl Chloride-13C2, a valuable isotopically labeled reagent in synthetic chemistry and drug development.
Core Chemical Properties
Trichloroacetyl Chloride-13C2 is the isotopically labeled form of trichloroacetyl chloride, where both carbon atoms are the heavy isotope ¹³C. This labeling provides a powerful tool for tracing the metabolic fate of molecules and for mechanistic studies using mass spectrometry and NMR spectroscopy.
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of Trichloroacetyl Chloride-13C2. Data for the unlabeled analogue is also provided for comparison.
| Property | Trichloroacetyl Chloride-13C2 | Trichloroacetyl Chloride (unlabeled) |
| Molecular Formula | ¹³C₂Cl₄O[1] | C₂Cl₄O[1] |
| Molecular Weight | 183.82 g/mol [1] | 181.83 g/mol |
| CAS Number | 165399-57-5[1] | 76-02-8 |
| Appearance | Colorless to pale yellow liquid[1] | Colorless to pale yellow liquid |
| Odor | Pungent[1] | Pungent |
| Density | 1.629 g/mL[1] | 1.62 g/cm³ at 20 °C |
| Boiling Point | 114-116 °C[1] | 117.9 °C |
| Melting Point | No data available | -57 °C |
| Solubility | Reacts with water and alcohol | Miscible with diethyl ether, reacts with water and alcohol |
| Refractive Index | No data available | n20/D 1.470 |
| Vapor Pressure | No data available | 16 mmHg (20 °C) |
Synthesis of Trichloroacetyl Chloride-13C2
A potential synthetic pathway for Trichloroacetyl Chloride-13C2 would start from a commercially available ¹³C₂ labeled precursor, such as [1,2-¹³C₂]acetic acid.
Proposed Experimental Protocol:
Reaction: Chlorination of [1,2-¹³C₂]Acetyl Chloride
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Preparation of [1,2-¹³C₂]Acetyl Chloride: [1,2-¹³C₂]Acetic acid is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to produce [1,2-¹³C₂]acetyl chloride. This reaction is typically performed in an inert solvent like dichloromethane (DCM) or neat.
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Chlorination: Gaseous chlorine (Cl₂) is bubbled through the [1,2-¹³C₂]acetyl chloride in the presence of a catalyst. Activated charcoal is a commonly used heterogeneous catalyst for this reaction. The reaction is typically carried out at elevated temperatures (e.g., 100-140 °C).
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Monitoring: The progress of the chlorination can be monitored by gas chromatography (GC) to follow the conversion of mono-, di-, and finally trichlorinated products.
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Purification: Upon completion, the reaction mixture is cooled, and excess chlorine is removed by purging with an inert gas (e.g., nitrogen or argon). The catalyst is then removed by filtration. The resulting crude Trichloroacetyl Chloride-13C2 is purified by fractional distillation.
Logical Workflow for the Proposed Synthesis of Trichloroacetyl Chloride-13C2
Caption: Proposed synthetic workflow for Trichloroacetyl Chloride-13C2.
Reactivity and Experimental Protocols
Trichloroacetyl Chloride-13C2 is a highly reactive acylating agent. The electron-withdrawing effect of the three chlorine atoms on the alpha-carbon makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. It readily reacts with nucleophiles such as alcohols, amines, and thiols to form the corresponding esters, amides, and thioesters.
Reaction with Alcohols: Esterification
A common application of Trichloroacetyl Chloride-13C2 is the esterification of alcohols. This reaction proceeds via a nucleophilic acyl substitution mechanism.
General Reaction Scheme:
¹³CCl₃¹³COCl + R-OH → ¹³CCl₃¹³COOR + HCl
Experimental Protocol: Acylation of a Primary Alcohol
This protocol is a general guideline for the acylation of a primary alcohol with Trichloroacetyl Chloride-13C2.
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Materials:
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Primary alcohol
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Trichloroacetyl Chloride-13C2
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Anhydrous aprotic solvent (e.g., dichloromethane (DCM), diethyl ether, or tetrahydrofuran (THF))
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Tertiary amine base (e.g., triethylamine (TEA) or pyridine) to act as a scavenger for the HCl byproduct.
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Inert atmosphere (Nitrogen or Argon)
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Procedure:
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Dissolve the primary alcohol (1 equivalent) and the tertiary amine base (1.1-1.5 equivalents) in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
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Cool the solution to 0 °C in an ice bath.
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Slowly add Trichloroacetyl Chloride-13C2 (1.0-1.2 equivalents) dropwise to the stirred solution.
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Allow the reaction mixture to slowly warm to room temperature and stir for 1-4 hours, or until the reaction is complete (monitored by TLC or GC).
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Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
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Extract the aqueous layer with the organic solvent.
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Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
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Purify the resulting ester by column chromatography or distillation.
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Nucleophilic Acyl Substitution Mechanism: Esterification
Caption: Nucleophilic acyl substitution mechanism for esterification.
Safety and Handling
Trichloroacetyl Chloride-13C2 is a corrosive, toxic, and moisture-sensitive compound. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. It reacts violently with water and alcohols, releasing toxic hydrogen chloride gas. Store in a cool, dry, and well-ventilated area away from incompatible substances.
This guide provides a foundational understanding of Trichloroacetyl Chloride-13C2 for its effective and safe use in a research and development setting. For specific applications, it is crucial to consult relevant literature and perform appropriate risk assessments.
